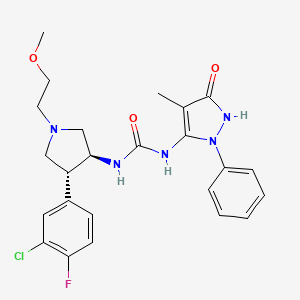

Pyrrolidinyl urea derivative 9

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H27ClFN5O3 |

|---|---|

Molecular Weight |

488.0 g/mol |

IUPAC Name |

1-[(3S,4R)-4-(3-chloro-4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea |

InChI |

InChI=1S/C24H27ClFN5O3/c1-15-22(31(29-23(15)32)17-6-4-3-5-7-17)28-24(33)27-21-14-30(10-11-34-2)13-18(21)16-8-9-20(26)19(25)12-16/h3-9,12,18,21H,10-11,13-14H2,1-2H3,(H,29,32)(H2,27,28,33)/t18-,21+/m0/s1 |

InChI Key |

GIFBEFSILNFYRM-GHTZIAJQSA-N |

Isomeric SMILES |

CC1=C(N(NC1=O)C2=CC=CC=C2)NC(=O)N[C@@H]3CN(C[C@H]3C4=CC(=C(C=C4)F)Cl)CCOC |

Canonical SMILES |

CC1=C(N(NC1=O)C2=CC=CC=C2)NC(=O)NC3CN(CC3C4=CC(=C(C=C4)F)Cl)CCOC |

Origin of Product |

United States |

Rational Design and Synthetic Methodologies for Pyrrolidinyl Urea Derivative Compounds

Strategic Design Principles for Pyrrolidinyl Urea (B33335) Derivatives

The design of pyrrolidinyl urea derivatives is a systematic process involving the strategic modification of the molecular scaffold and its substituents to achieve desired biological activity. This process relies on a deep understanding of structure-activity relationships (SAR), where changes in the molecule's structure are correlated with changes in its biological effects.

Scaffold Modification Strategies in Pyrrolidinyl Urea Design

One approach involves altering the core heterocyclic system. For instance, replacing a 2-phenyloxazolo[4,5-b]pyridine (B2659608) scaffold with a 2-phenylimidazo[1,2-a]pyrimidine (B97590) and subsequently introducing a pyrrolidinyl urea group has been shown to improve solubility. acs.org Fused pyrimidine (B1678525) cores are considered privileged scaffolds in kinase inhibitor design, and developing versatile routes to new pyrimidine-based structures, like pyrido[3,4-d]pyrimidines, expands the available chemical space for drug discovery. nih.govacademie-sciences.fr

Modifications can also be made directly to the pyrrolidine (B122466) ring. The ring's non-planar, sp3-hybridized nature allows for three-dimensional exploration of the pharmacophore space, which is an advantage over flat aromatic systems. tandfonline.com The pyrrolidine moiety can enhance binding affinity to molecular targets and improve properties like aqueous solubility. umich.edu Structure-activity relationship studies have shown that replacing a primary amino group on a cyclohexyl ring with a pyrrolidinyl group can impact biological activity, highlighting the importance of this specific heterocycle. sci-hub.se

Rational Side Chain Functionalization Approaches

Side chains are the functional groups attached to the core scaffold, and their rational modification is crucial for fine-tuning a molecule's interaction with its target. In Pyrrolidinyl urea derivative 9, the key side chains are the 3-chloro-4-fluorophenyl group and the complex pyrazolyl urea moiety. The choice of these groups is deliberate, intended to optimize binding and activity.

The urea functionality itself is a critical component, acting as a rigid hydrogen bond donor and acceptor. Its two NH groups can form strong hydrogen bonds with amino acid residues like glutamate (B1630785) and aspartate in a kinase's binding pocket. semanticscholar.org The groups attached to the urea nitrogen atoms dictate the molecule's specificity and potency. For example, in one series of kinase inhibitors, having a bulky aliphatic ring on one side of the urea and an aromatic ring on the other was found to be crucial for antitubercular activity. researchgate.net

The selection of aromatic side chains is guided by the need to fit into specific pockets of the target protein. Fluorination of a phenyl ring has been shown to increase potency. acs.org The 3-chloro-4-fluorophenyl group on this compound is likely designed to occupy a hydrophobic pocket in the TrkA kinase domain, with the halogen atoms potentially forming specific interactions. Similarly, the pyrazolyl group is a common feature in kinase inhibitors, designed to form key hydrogen bonds and hydrophobic interactions. sci-hub.se The optimization of these side chains, including the strategic placement of substituents, is a central aspect of rational drug design. grafiati.comnih.gov

Importance of Stereochemical Control in Pyrrolidinyl Urea Synthesis

Stereochemistry, the three-dimensional arrangement of atoms, is of paramount importance in drug design because biological systems, such as enzymes and receptors, are chiral. rsc.org Different stereoisomers (enantiomers or diastereomers) of a drug can have vastly different biological activities, potencies, and safety profiles. rasayanjournal.co.in The pyrrolidine ring can contain up to four stereogenic centers, making precise control over its 3D structure essential. tandfonline.com

The specific designation of this compound as (3S,4R) underscores the critical role of stereochemistry in its design. This particular spatial arrangement of the substituents on the pyrrolidine ring is necessary for optimal binding to the TrkA kinase. The S-configuration of a phenylethyl group has been noted as critical for activity in other urea derivatives. umich.edu Even subtle changes in the orientation of substituents can disrupt the key interactions, such as hydrogen bonds, required for potent inhibition. grafiati.com

Achieving the desired stereochemistry requires sophisticated synthetic methods that can control the formation of chiral centers. The use of chiral starting materials, such as the amino acid L-proline, is a common strategy for synthesizing enantiomerically pure pyrrolidine derivatives. tandfonline.com The development of stereoselective reactions, including catalytic asymmetric methods, is a major focus of organic synthesis to ensure that only the desired, biologically active stereoisomer is produced. nih.govnih.gov Molecular modeling studies often reveal that only one specific isomer can fit correctly into the target's binding site, making stereochemical control a non-negotiable aspect of synthesizing compounds like this compound. rasayanjournal.co.in

Established and Emerging Synthetic Routes for Pyrrolidinyl Urea Derivatives

The construction of complex molecules like this compound requires robust and efficient synthetic strategies. Both well-established chemical reactions and innovative emerging methodologies are employed to assemble the pyrrolidinyl urea scaffold and its derivatives.

Amine-Isocyanate Coupling Reactions in Urea Synthesis

The formation of the urea linkage is a cornerstone of the synthesis of this class of compounds. The most common and established method for creating an unsymmetrical urea is the coupling reaction between an amine and an isocyanate. researchgate.net This reaction is typically efficient and high-yielding.

In the synthesis of a pyrrolidinyl urea derivative, the strategy involves reacting a pyrrolidine amine intermediate with a suitable isocyanate. For example, to synthesize a simple derivative, an appropriate amine can be reacted with a corresponding isocyanate in a solvent like dichloromethane. researchgate.net This fundamental reaction forms the basis for creating a vast array of urea-based compounds. The synthesis of this compound likely involves a key step where a substituted pyrrolidine amine is coupled with a pyrazolyl isocyanate intermediate to form the final urea structure. tandfonline.com This approach allows for the late-stage introduction of one of the key side chains, providing flexibility in the synthetic design.

| Reactant 1 (Amine) | Reactant 2 (Isocyanate) | Solvent | Significance |

| Desired Amine | Corresponding Isocyanate | Dichloromethane | Facile chemistry for rapid parallel synthesis of compound arrays. researchgate.net |

| Pyrrolidine Intermediate | Isocyanate Intermediate | Not Specified | Common approach for forming the urea linkage in multi-step syntheses. tandfonline.comrsc.org |

| 4-cyanophenyl isocyanate | Amine Precursor | Not Specified | Used in the synthesis of complex urea-functionalized macrocycles. acs.org |

This table illustrates the versatility of the amine-isocyanate coupling reaction in synthesizing various urea derivatives.

Multicomponent Reaction Approaches for Pyrrolidinyl Urea Scaffolds

While traditional multi-step synthesis is effective, there is a growing interest in more efficient and sustainable methods. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful emerging tools in organic synthesis. frontiersin.org MCRs are highly atom- and step-economical, reducing waste and simplifying the synthesis of complex molecules. tandfonline.com

Several MCRs are applicable to the synthesis of the heterocyclic cores found in pyrrolidinyl urea derivatives. The Ugi and Passerini reactions are prominent isocyanide-based MCRs used to create peptidomimetic structures and heterocycles. rsc.org For instance, an Ugi four-component reaction (U-4CR) combines a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to rapidly generate structural diversity. nih.gov It is conceivable to design an Ugi reaction to assemble a precursor that could be later cyclized to form the pyrrolidinyl ring. Researchers have successfully used Ugi reactions followed by cyclization to produce polyfunctionalized pyrrolidines. acs.org

Cyclization Strategies for Pyrrolidine Ring Construction

One powerful method is radical cyclization , which can construct the ring from saturated C-H substrates. nih.gov For instance, metalloradical catalysis can be used for the enantioselective alkylation of C(sp³)—H bonds, providing an efficient pathway to chiral pyrrolidines from open-chain aldehydes. nih.gov This approach represents a departure from traditional radical additions that require unsaturated precursors. nih.gov

Another widely employed strategy is the [3+2] cycloaddition reaction , often utilizing azomethine ylides, which react with alkenes or alkynes to form pyrrolidine derivatives with diverse substitution patterns and high stereoselectivity. osaka-u.ac.jpmdpi.com This method is valued for its ability to rapidly build molecular complexity.

Intramolecular cyclization of linear precursors is also a common and powerful approach. These reactions can involve the amination of unsaturated carbon-carbon bonds or the insertion of nitrene species into C–H bonds. osaka-u.ac.jp Reductive amination, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine followed by reduction, is a classic method for pyrrolidine synthesis. mdpi.com Similarly, the cyclization of 1,4-amino alcohols can be induced under acidic or basic conditions. mdpi.com A more recent innovation involves a photo-promoted ring contraction of abundant pyridine (B92270) feedstocks using a silylborane to produce pyrrolidine derivatives. osaka-u.ac.jp

Palladium-Catalyzed Carboamination in Pyrrolidinyl Urea Synthesis

Palladium-catalyzed carboamination has emerged as a robust and versatile method for synthesizing functionalized pyrrolidines, which are key intermediates for or can be directly incorporated into pyrrolidinyl urea structures. edelris.com This reaction typically involves the intramolecular or intermolecular coupling of an amine and a carbon-based component across an alkene.

The palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with aryl or vinyl bromides is particularly effective, affording N-aryl-substituted pyrrolidines with high levels of diastereoselectivity. edelris.com These reactions can produce trans-2,3- and cis-2,5-disubstituted pyrrolidines with excellent control. Tandem processes have also been developed, where a one-pot reaction sequence combines N-arylation and carboamination to assemble differentially arylated N-aryl-2-benzyl pyrrolidine derivatives from simple primary amine precursors and two different aryl bromides. nih.gov This is achieved through the in situ modification of the palladium catalyst by exchanging phosphine (B1218219) ligands. nih.gov

Recent advancements include hybrid palladium-catalyzed intramolecular gem-difluoroalkylamination of conjugated dienes, which provides access to a diverse array of functionalized pyrrolidines under mild conditions. acs.org Asymmetric versions of this reaction are particularly powerful. Enantioselective palladium-catalyzed desymmetrization of meso-2,5-diallylpyrrolidinyl ureas can generate fused bicyclic ureas with three stereocenters in good diastereoselectivity and high enantioselectivity. nih.govnih.gov The choice of chiral ligand, such as (S)-Siphos-PE or the newly identified Xu-Phos, is crucial for achieving high yields and enantioselectivity in these transformations. nih.govrsc.org

Table 1: Examples of Palladium-Catalyzed Carboamination for Pyrrolidine Synthesis

| Substrate Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| γ-(N-arylamino)alkenes + Vinyl Bromides | Palladium(0) catalyst | High diastereoselectivity for trans-2,3- and cis-2,5-disubstituted pyrrolidines. | |

| meso-2,5-Diallylpyrrolidinyl Urea + Aryl Halide | Pd₂(dba)₃ / (S)-Siphos-PE | Asymmetric desymmetrization; creates three stereocenters with up to 95:5 er. | nih.gov |

| γ-Amino Alkenes + Two Aryl Bromides | Palladium / Phosphine Ligand Exchange | One-pot tandem N-arylation/carboamination for differentially arylated products. | nih.gov |

| N-Boc-pent-4-enylamines + Aryl/Alkenyl Bromides | Palladium / Xu-Phos Ligand | Asymmetric synthesis with high enantioselectivity (up to 97% ee) under mild conditions. | rsc.org |

Functionalization of Pre-formed Pyrrolidine Rings in Urea Derivatives

An alternative synthetic paradigm involves the functionalization of an existing pyrrolidine ring. nih.gov This approach is particularly useful when starting from readily available chiral precursors like proline or 4-hydroxyproline. vulcanchem.com

The most direct method to form a pyrrolidinyl urea derivative from a pre-formed ring is the reaction of a pyrrolidinyl amine with an isocyanate. smolecule.com This reaction forms the urea linkage in a straightforward manner. For more complex targets or to avoid side reactions, protecting groups may be employed. For instance, the pyrrolidine amine can be protected with a tert-butoxycarbonyl (Boc) group, followed by reaction with the desired isocyanate and subsequent deprotection with an acid like trifluoroacetic acid (TFA). beilstein-journals.org

Another strategy is metal-free direct C-H functionalization, which can introduce new substituents onto the pyrrolidine ring before or after the urea moiety is installed. rsc.org Unsymmetrical ureas can also be synthesized by coupling amides and amines using a hypervalent iodine reagent like PhI(OAc)₂, avoiding the need for metal catalysts. mdpi.com This method shows broad substrate scope and is applicable to the late-stage functionalization of complex molecules. mdpi.comresearchgate.net

Advanced Synthetic Techniques and Characterization for Pyrrolidinyl Urea Derivatives

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of pyrrolidinyl urea derivatives requires careful optimization of several reaction parameters. The choice of solvent can significantly impact reaction kinetics; for example, in the formation of a urea from an isocyanate and an amine, tetrahydrofuran (B95107) (THF) may lead to faster completion compared to dichloromethane.

Temperature is another critical factor that must be carefully controlled to balance the reaction rate against potential decomposition. For palladium-catalyzed reactions, temperatures are often elevated (e.g., 100–120 °C) to ensure efficient catalytic turnover. nih.gov Stoichiometry, particularly the molar ratio of the amine and isocyanate (or aryl halide in cross-coupling reactions), must be precise to minimize the formation of byproducts from dimerization or other side reactions. researchgate.net In some cases, using a slight excess of one reagent, such as the amine, can drive the reaction to completion.

Table 2: Optimization of a Representative Urea Formation Reaction

| Parameter | Condition | Impact on Reaction | Reference |

|---|---|---|---|

| Solvent | Tetrahydrofuran (THF) vs. Dichloromethane | THF may favor faster reaction kinetics. | |

| Temperature | 0-5 °C vs. 60 °C | Lower temperatures control exothermicity; higher temperatures balance rate and decomposition. | |

| Stoichiometry | 1:1 vs. 1:1.2 (Amine:Isocyanate) | Precise ratios minimize side reactions and dimerization. | |

| Atmosphere | Inert Gas (e.g., Argon) | Prevents hydrolysis of moisture-sensitive reagents like isocyanates. |

Stereoselective Synthetic Methodologies

Control of stereochemistry is paramount in the synthesis of complex pyrrolidinyl urea derivatives, as different stereoisomers can exhibit distinct properties. nih.gov Asymmetric catalysis is a leading strategy for achieving high enantioselectivity. As mentioned, palladium-catalyzed carboamination reactions can be rendered highly enantioselective through the use of chiral phosphine ligands. nih.govrsc.org This approach can effectively differentiate between enantiotopic groups in meso compounds to produce chiral products. nih.govnih.gov

The use of chiral auxiliaries is another established method. For example, tert-butanesulfinamide can act as a stereo-inducing group in the synthesis of N-sulfinylureas, where the stereogenic center on the sulfur atom influences the outcome of catalytic reactions. beilstein-journals.org Biocatalysis and organocatalysis also provide powerful tools. Bifunctional organocatalysts that combine a pyrrolidine unit with a hydrogen-bond donating moiety (like a thiourea (B124793) or urea) can facilitate highly selective Michael additions, activating substrates through enamine formation while directing the approach of the electrophile. beilstein-journals.org Furthermore, electrochemical methods have been used for the stereoselective synthesis of certain alkaloid analogues, where chiral phosphoric acid catalysis guided an enantioselective heterodimerization. rsc.org

Spectroscopic and Analytical Methods for Structure Elucidation

The unambiguous characterization of pyrrolidinyl urea derivatives relies on a combination of modern spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify the number and connectivity of protons. Key signals include broad singlets for the urea N-H protons, typically appearing downfield (e.g., δ 8.8–10.15 ppm). dergipark.org.tr ¹³C NMR is used to identify carbon environments, with the urea carbonyl carbon (C=O) signal being particularly characteristic, appearing around δ 152-153 ppm. dergipark.org.tr

Infrared (IR) Spectroscopy: IR spectroscopy is essential for identifying key functional groups. A strong absorption band for the carbonyl (C=O) stretch of the urea group is typically observed around 1640–1680 cm⁻¹. N-H stretching vibrations are also prominent, usually appearing as a broad band near 3350 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers additional structural information. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. orientjchem.org

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming connectivity, configuration, and conformation. dergipark.org.trnih.gov

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N), providing further confirmation of the compound's empirical formula. orientjchem.org

Table 3: Typical Spectroscopic Data for a Pyrrolidinyl Urea Derivative

| Technique | Key Spectral Signature | Typical Value / Region | Reference |

|---|---|---|---|

| ¹H NMR | Urea N-H protons | δ 8.8 - 10.2 ppm (broad singlet) | dergipark.org.tr |

| ¹³C NMR | Urea C=O carbon | δ 152 - 153 ppm | dergipark.org.tr |

| FT-IR | Urea C=O stretch | ~1650 cm⁻¹ | |

| FT-IR | N-H stretch | ~3350 cm⁻¹ |

Structure Activity Relationship Sar Studies of Pyrrolidinyl Urea Derivatives

Impact of Pyrrolidine (B122466) Ring Substitutions on Biological Activity

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a versatile scaffold in medicinal chemistry due to its three-dimensional structure and the potential for stereoisomerism. researchgate.netnih.gov Substitutions on this ring can significantly alter the biological activity of pyrrolidinyl urea (B33335) derivatives by influencing their binding to target proteins and modifying their physicochemical properties. nih.gov

The introduction of substituents on the pyrrolidine ring can have a profound effect on the biological activity of the parent compound. For instance, the potency of a pyrrolidinyl urea derivative was slightly enhanced by the introduction of a 3-fluoro substituent on the pyrrolidine ring. core.ac.uk However, replacing the 3-pyrrolidyl fluorine atom with other substituents, such as trifluoromethyl, cyano, amino, dimethylamino, hydroxyl, and methoxy (B1213986) groups, led to a decrease in activity. core.ac.uk This suggests that a small, electronegative atom like fluorine at the 3-position is optimal for activity in this particular series.

In another study, enantiomerically pure diastereomeric 4-fluoropyrrolidinyl derivatives of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin demonstrated nanomolar inhibitory activity against caspases-3 and -7, which was 100-1000 times more efficient than the corresponding 4-methoxy analogues. nih.gov The 4,4-difluorinated compound showed the highest potency. nih.gov In contrast, 4-methoxy and 4-trifluoromethyl analogues exhibited significantly lower inhibitory potential. nih.gov This highlights the critical role of the nature and position of the substituent on the pyrrolidine ring.

The position of the substituent is also crucial. While substituents at the C-4 position of a proline ring (a derivative of pyrrolidine) affect the puckering of the ring, substituents at the C-2 position influence its basicity. nih.gov The nitrogen atom of the pyrrolidine ring, being a secondary amine, imparts basicity to the scaffold, and charged substituents can have a strong effect on this property. nih.gov

Table 1: Impact of Pyrrolidine Ring Substitutions on Biological Activity

| Parent Compound Class | Substitution | Position on Pyrrolidine Ring | Effect on Biological Activity |

|---|---|---|---|

| Pyrrolidyl Urea | 3-Fluoro | 3 | Slightly enhanced potency core.ac.uk |

| 3-Fluoropyrrolidyl Urea | Trifluoromethyl, Cyano, Amino, etc. | 3 | Decreased activity core.ac.uk |

| 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin | 4-Fluoro (diastereomeric) | 4 | 100-1000x more potent than 4-methoxy analogues nih.gov |

| 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin | 4,4-Difluoro | 4 | Most potent in the series nih.gov |

| 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin | 4-Methoxy, 4-Trifluoromethyl | 4 | Less potent nih.gov |

Influence of Urea Moiety Modifications on Compound Potency and Selectivity

The urea moiety is a key functional group in many biologically active compounds, primarily due to its ability to form stable hydrogen bonds with target proteins. nih.gov Modifications to the urea group in pyrrolidinyl urea derivatives can significantly impact their potency and selectivity. nih.govmdpi.com

Replacing the urea moiety with other functional groups often leads to a loss of activity. For example, the transformation of a urea group into amides, carbamides, or tertiary amines in a series of GlyT1 inhibitors resulted in inactive compounds. nih.gov Similarly, in a series of JNK3 inhibitors, replacing the urea moiety with an amide or a pyrazolo[4,3-c]pyridine group resulted in completely inactive compounds. acs.org

Substitution on the nitrogen atoms of the urea linker is also a critical factor. In a study of JNK3 inhibitors, any substitution on the phenyl urea NH group greatly reduced the potency. acs.org For instance, a simple methyl substitution led to a significant decrease in inhibitory activity, and larger substituents resulted in even lower potency. acs.org This suggests that the unsubstituted NH group is crucial for hydrogen bonding interactions with the target protein. acs.org

In contrast, the nature of the group attached to the other nitrogen of the urea can be varied to modulate activity. For example, replacing a piperidine (B6355638) ring with N-methylpiperazine in one series led to an 18-fold loss of activity, and a piperazine-1,4-dicarboxamide derivative was inactive. core.ac.uk However, in another series of carnosic acid derivatives, the incorporation of various aliphatic and aromatic urea moieties generally enhanced antiproliferative activity compared to the parent compound. mdpi.com Specifically, longer aliphatic chains and the presence of electronegative atoms in the substituent were found to positively influence activity. mdpi.com

Table 2: Influence of Urea Moiety Modifications

| Compound Series | Modification | Effect on Potency/Selectivity |

|---|---|---|

| GlyT1 Inhibitors | Replacement of urea with amides, carbamides, tertiary amines | Inactive compounds nih.gov |

| JNK3 Inhibitors | Replacement of urea with amide or pyrazolo[4,3-c]pyridine | Inactive compounds acs.org |

| JNK3 Inhibitors | Methyl or larger substitution on phenyl urea NH | Greatly reduced potency acs.org |

| Antitrypanosomal agents | Replacement of piperidine with N-methylpiperazine | 18-fold loss of activity core.ac.uk |

| Carnosic Acid Derivatives | Incorporation of aliphatic and aromatic ureas | Enhanced antiproliferative activity mdpi.com |

Role of Aromatic and Heterocyclic Moieties in Bioactivity Modulation

The presence and nature of an aromatic substituent can be essential for activity. In a series of antitrypanosomal compounds, the removal of an aromatic ring from the 2-position of a benzothiazole (B30560) system or its replacement with a methyl group resulted in a complete loss of activity. core.ac.uk The position of the urea moiety on the benzothiazole ring was also critical, with relocation from the 5- to the 6-position leading to inactivity. core.ac.uk

Fluorination of an aromatic ring attached to the core structure can have varied effects depending on the position of the fluorine atom(s). core.ac.uk For instance, fluorination of a phenyl ring at the 3-position enhanced the potency of both pyrrolidinyl and piperidinyl ureas. core.ac.uk The addition of a second fluorine atom at the 4-position of a 3-fluorophenyl group further enhanced potency. core.ac.uk

The type of heterocyclic ring can also significantly impact activity. In a study of anticancer agents, thiophene-containing derivatives generally showed better activity against MCF-7 and HeLa cell lines compared to their counterparts bearing a phenyl ring. nih.gov In another example, the activity of compounds with heteroaromatic substituents was influenced by the number and position of nitrogen atoms within the heteroaromatic ring. nih.gov

Table 3: Role of Aromatic and Heterocyclic Moieties

| Compound Series | Aromatic/Heterocyclic Modification | Effect on Bioactivity |

|---|---|---|

| Antitrypanosomal benzothiazoles | Removal of 2-aryl group | Loss of activity core.ac.uk |

| Antitrypanosomal benzothiazoles | Relocation of urea from 5- to 6-position | Loss of activity core.ac.uk |

| Phenyl urea derivatives | 3-Fluoro substitution on phenyl ring | Enhanced potency core.ac.uk |

| 3-Fluorophenyl urea derivatives | Additional 4-fluoro substitution | Further enhanced potency core.ac.uk |

| Anticancer agents | Thiophene ring instead of phenyl ring | Better activity nih.gov |

Correlation of Physicochemical Parameters with Biological Activity Profiles

The biological activity of pyrrolidinyl urea derivatives is closely linked to their physicochemical properties, such as lipophilicity, solubility, and electronic effects. frontiersin.org Quantitative structure-activity relationship (QSAR) studies aim to establish a mathematical correlation between these parameters and the observed biological activity. frontiersin.org

Lipophilicity, often expressed as logP, is a critical parameter. A non-linear, parabolic relationship between logP and biological activity is often observed, suggesting that there is an optimal lipophilicity for a drug to effectively cross membranes and reach its target. mlsu.ac.in

Electronic parameters, such as the Hammett substitution constant (σ), quantify the electron-donating or electron-withdrawing nature of a substituent, which can influence how a molecule interacts with its target. mlsu.ac.in For example, the introduction of electron-withdrawing groups like fluorine can alter the electronic properties of a nearby ring and impact binding affinity. core.ac.uk

Steric parameters, such as Taft's constant and molar refractivity, describe the size and shape of a substituent. mlsu.ac.in These factors are crucial as they can influence the fit of a molecule into the binding pocket of a protein. nih.gov

Stereoisomeric Effects on Pyrrolidinyl Urea Derivative Biological Profiles

The pyrrolidine ring contains stereogenic centers, meaning that pyrrolidinyl urea derivatives can exist as different stereoisomers. researchgate.netnih.gov These stereoisomers can exhibit significantly different biological profiles due to the stereoselective nature of their protein targets. researchgate.netnih.gov

A notable example is a series of antitrypanosomal pyrrolidinyl urea derivatives where the (S)-enantiomer proved to be the active stereoisomer, being nearly ten times more potent than the (R)-enantiomer. core.ac.uk This highlights that a specific spatial orientation of the substituents is required for optimal interaction with the biological target.

In another study, the stereospecific orientation of a 3-R-methylpyrrolidine substituent was responsible for a compound acting as a pure estrogen receptor α (ERα) antagonist and a selective ER degrader, in contrast to the 3-S-methylpyrrolidine and unsubstituted derivatives. nih.gov This demonstrates how a subtle change in stereochemistry can lead to a completely different pharmacological profile.

The investigation of stereoisomers is crucial in drug design, as it can lead to the identification of more potent and selective compounds. nih.govmdpi.com X-ray crystallography can be a valuable tool to understand the binding modes of different stereoisomers and explain the observed differences in their biological activity. nih.gov

Mechanistic Investigations of Pyrrolidinyl Urea Derivative Action

Cellular Pathway Modulation by Pyrrolidinyl Urea (B33335) Derivatives

Induction of Apoptosis Pathways

Research has demonstrated that certain pyrrolidinyl urea derivatives can trigger apoptosis, or programmed cell death, in cancer cells. For instance, compound 9e, a pyrrolo[2,3-d]pyrimidine derivative containing a urea moiety, has been shown to induce late apoptosis in A549 lung cancer cells. nih.gov This process is characterized by a cell cycle arrest in the G0/G1 phase. nih.gov Mechanistically, this derivative reduces the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.gov Furthermore, it elevates the levels of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade, and promotes the cleavage of PARP (Poly (ADP-ribose) polymerase). nih.gov These findings collectively suggest that the cytotoxic effects of this compound are mediated through the activation of the intrinsic, or mitochondrial, apoptotic pathway. nih.gov Similarly, other related urea derivatives have been observed to induce apoptosis by upregulating cleaved PARP-1 and caspase-3. mdpi.com

Anti-tumor Metastasis Properties

The metastatic spread of cancer cells to distant organs is a major cause of mortality. Some pyrrolidinyl urea derivatives have exhibited properties that may counter this process. For example, a novel pyrrolopyrimidine derivative, SK-17, has demonstrated anti-tumor metastasis properties in cellular assays. nih.gov Another related quinazolinone derivative, MJ-29, was found to inhibit the migration and invasion of human oral squamous cell carcinoma cells. researchgate.net This effect is linked to the downregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cancer cell invasion. researchgate.netmdpi.com Specifically, derivatives have been shown to reduce the expression and enzymatic activities of MMP-2 and MMP-9. researchgate.net

Inhibition of Downstream Signaling Pathways (e.g., KRAS pathway)

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated gene in many cancers, leading to the constitutive activation of downstream signaling pathways that drive tumor growth and survival. aerzteblatt.defrontiersin.org Pyrrolidinyl urea derivatives have emerged as potential inhibitors of this critical pathway. Novel pyrrolopyrimidine derivatives have been designed as potent and direct inhibitors of the KRASG12C mutant. nih.gov For instance, compound SK-17 effectively inhibits the downstream KRAS pathway in a dose-dependent manner. nih.gov Other urea derivatives have also been developed as covalent inhibitors of KRASG12C, trapping the protein in its inactive, GDP-bound state and thereby blocking SOS1-mediated GDP/GTP exchange. frontiersin.orgnih.gov This inhibition leads to a dose-dependent reduction in the phosphorylation of downstream effectors such as ERK and AKT. nih.gov The development of both mutation-selective and pan-KRAS inhibitors is an active area of research. frontiersin.org

Regulation of Gene Expression (e.g., PALB2, BRCA1, BRCA2, EGFR, KRAS, TP53, FASN)

Pyrrolidinyl urea derivatives can exert their effects by modulating the expression of various genes critical to cancer development and progression. Studies have shown that these compounds can down-regulate the expression of genes involved in DNA repair, such as PALB2, BRCA1, and BRCA2. researchgate.net For example, compound 7, an aryl-urea derivative, was found to decrease the expression of BRCA1 and BRCA2 in PC3 prostate cancer cells. researchgate.net Furthermore, these derivatives can impact the expression of key oncogenes and tumor suppressor genes. In A549 lung cancer cells, compound 8 decreased the expression levels of EGFR and KRAS. researchgate.net In HCT116 colon cancer cells, compounds 7 and 9 led to the down-regulation of TP53 and FASN. researchgate.net The regulation of these genes highlights the multi-faceted approach by which these compounds can interfere with cancer cell biology.

Elucidation of Molecular Target Identification and Validation

Understanding how pyrrolidinyl urea derivatives interact with their molecular targets is crucial for optimizing their therapeutic potential.

Analysis of Binding Modes to Specific Protein Targets

The efficacy of pyrrolidinyl urea derivatives is intrinsically linked to their ability to bind to specific protein targets. nih.gov The stereochemistry of the pyrrolidine (B122466) ring plays a significant role, as different stereoisomers can exhibit distinct biological profiles due to varied binding modes with their target proteins. nih.gov For example, the enantiopure (R,R)-9 derivative of a particular pyrrolidine compound displayed full agonism at the GRP40 receptor due to a different binding mode compared to its (S,S)-9 enantiomer. nih.govd-nb.info Molecular docking and dynamics simulations are powerful tools used to predict and analyze these binding interactions. researchgate.netnih.govmdpi.com These computational methods can help identify the plausible binding modes of urea derivatives within the active sites of target proteins, such as kinases. nih.govmdpi.com For instance, in the case of pyridin-2-yl urea inhibitors targeting ASK1 kinase, absolute binding free energy calculations helped to discriminate between two possible binding modes that were initially predicted by molecular docking. nih.govmdpi.com This detailed analysis of protein-ligand interactions is essential for guiding the structure-based design of more potent and selective inhibitors. nih.gov

Pharmacological Characterization of Receptor Interaction Profiles

The pharmacological profile of pyrrolidinyl urea derivative 9 is defined by its dualistic allosteric effects on the CB1 receptor, a profile often referred to as a "PAM-NAM" (Positive Allosteric Modulator - Negative Allosteric Modulator) or "PAM-antagonist". unipi.it This means it positively modulates the binding of an agonist while negatively modulating its functional activity. unipi.itresearchgate.net

In functional assays that measure G-protein coupling, such as the [³⁵S]GTP-γ-S binding assay, this compound behaves as a negative allosteric modulator, inhibiting the signal produced by a CB1 agonist. unipi.it It reduces the maximal effect (Emax) of the agonist in a manner consistent with non-competitive antagonism. acs.orgnih.gov Research on a series of diarylureas containing 5-membered heterocycles identified the 3-thiophenyl analogue (compound 9) as having comparable potency to the parent compound PSNCBAM-1 in this assay. unipi.it No significant agonist activity was observed for these compounds when tested alone. acs.org

Conversely, in radioligand binding assays, this compound acts as a positive allosteric modulator. unipi.it It enhances the binding of the orthosteric CB1 agonist [³H]CP55,940 to the receptor. acs.orgunipi.it This PAM profile in binding assays is a characteristic feature of this class of diarylurea modulators. researchgate.net The compound showed little to no antagonist activity at the related CB2 receptor, indicating a degree of selectivity for the CB1 receptor. acs.org

Table 1: Functional Activity of this compound at the CB1 Receptor

| Assay | Target | Agonist | Parameter | Value | Reference |

|---|---|---|---|---|---|

| [³⁵S]GTP-γ-S Binding | CB1 Receptor | CP55,940 | IC₅₀ | 164 nM | unipi.it |

Table 2: Allosteric Modulation of Agonist Binding by this compound at the CB1 Receptor

| Assay | Target | Radioligand | Effect | Observation | Reference |

|---|---|---|---|---|---|

| Radioligand Binding | CB1 Receptor | [³H]CP55,940 | Positive Allosteric Modulation (PAM) | Increased specific binding of the agonist radioligand. | unipi.it |

Computational Chemistry and Molecular Modeling Approaches for Pyrrolidinyl Urea Derivatives

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is crucial for understanding the mechanism of action and for structure-based drug design. For pyrrolidinyl urea (B33335) derivatives, docking studies have been instrumental in elucidating their binding modes with various biological targets.

Research has shown that the urea moiety is capable of forming significant hydrogen bonds with amino acid residues within a protein's active site, which enhances binding affinity and specificity. In studies involving related urea derivatives, these compounds have been docked into the crystal structures of enzymes like Acinetobacter baumannii PBP1a and human enzymes involved in cancer progression. nih.govresearchgate.net For instance, in the investigation of diaryl urea derivatives 6-9, molecular docking was used to correlate the computational binding scores with the observed biological activity against cyclin-dependent kinases (CDKs). researchgate.net Similarly, docking studies on pyrrolidine (B122466) derivatives as potential inhibitors of influenza virus neuraminidase helped in understanding the key molecular features essential for their inhibitory action. The pyrrolidine ring, a common feature in these molecules, often contributes to enhanced binding affinity and favorable interactions with the target. nih.gov Studies on potent GPBAR1 agonists, which include derivative 9, have also utilized docking calculations to understand the ligand-receptor interactions. scispace.com

Table 1: Representative Molecular Docking Findings for Urea Derivatives

| Compound Class | Target Protein | Key Interactions Observed | Reference |

|---|---|---|---|

| Pyrrolidinyl Urea Derivatives | GPBAR1 | Hydrogen bonding and hydrophobic interactions involving the urea and pyrrolidine moieties. | scispace.com |

| Diaryl Urea Derivatives (6-9) | Cyclin-Dependent Kinases (CDKs) | Docking scores correlated with cytotoxic activity. | researchgate.net |

| General Urea Derivatives | A. baumannii PBP1a | Hydrogen bonds formed by the urea group with active site residues. | nih.gov |

| Pyrrolidine Derivatives | Influenza Neuraminidase (2HU0) | Formation of significant hydrogen bonds with the enzyme. |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations calculate the trajectory of atoms and molecules, providing insights into the stability of the binding, conformational changes, and the role of solvent molecules.

For pyrrolidinyl urea derivatives, MD simulations are used to validate docking poses and to assess the stability of the ligand-protein complex. In a study identifying novel inhibitors, a 50-nanosecond all-atom explicit water MD simulation was performed for active derivatives starting from the docked poses to predict stable, low-energy binding conformations. acs.org This approach can improve the accuracy of virtual screening and provide a robust binding model, even in the absence of a co-crystal structure. acs.org Research on other urea derivatives, such as those targeting ASK1 kinase, has employed MD simulations to calculate absolute binding free energies, which showed a good correlation with experimental bioassay results. nih.gov Studies on the hydrotropic properties of urea derivatives have also used MD simulations to understand their aggregation behavior in aqueous solutions, revealing that the process is driven by the partial restoration of the normal water structure. nih.gov For the most potent GPBAR1 agonists, including derivative 9, molecular dynamics simulations were used in conjunction with docking to refine the understanding of their interaction with the receptor. scispace.com

Table 2: Applications of Molecular Dynamics Simulations for Urea Derivatives

| System Studied | Simulation Goal | Key Finding | Reference |

|---|---|---|---|

| Pyrrolidinyl Urea Derivative 9 / GPBAR1 | Assess complex stability | Confirmed stable binding interactions predicted by docking. | scispace.com |

| N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide derivatives | Validate docking poses | Predicted stable low-energy ligand–receptor binding conformations. | acs.org |

| Pyridin-2-yl urea inhibitors / ASK1 Kinase | Calculate Absolute Binding Free Energy (BFE) | BFE calculations successfully discriminated between binding modes and correlated with bioassay results. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

For classes of compounds like pyrrolidinyl urea derivatives, QSAR studies are valuable for optimizing lead compounds. In a study on piperidinyl urea derivatives, QSAR models were developed to understand the structural requirements for hERG blocking and H3 antagonistic activities. nih.gov The models revealed that distributed polar properties are important for hERG blocking, while hydrophobic properties are key for H3 antagonism. nih.gov Another QSAR study on pyrimidine (B1678525) and pyrrolidine derivatives as influenza virus neuraminidase inhibitors resulted in a robust model that was used to predict new, more potent compounds. Similarly, QSAR has been applied to urea derivative inhibitors of HIV protease to predict their biological activity (pKi). abzums.ac.ir These studies demonstrate that descriptors related to surface area, volume, shape, and polar properties are often crucial in determining the biological activity of these compounds. nih.gov

Table 3: Example of Descriptors Used in QSAR Models for Urea Derivatives

| Descriptor Type | Example Descriptor | Potential Influence on Activity | Reference |

|---|---|---|---|

| Electronic | Dipole Moment | Influences polar interactions and solubility. | abzums.ac.ir |

| Steric/Topological | vsurf_DD13 (surface area, shape) | Relates to the size and shape of the molecule, affecting fit into a binding site. | nih.gov |

| Thermodynamic | Hydration Energy | Affects solubility and the energetic cost of desolvation upon binding. | abzums.ac.ir |

In Silico ADME Prediction and Pharmacokinetic Profiling

Before a compound can become a drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADME prediction uses computational models to estimate these pharmacokinetic parameters early in the drug discovery process, saving time and resources by filtering out compounds with poor profiles before synthesis. iapchem.org

For novel pyrrolidinyl urea derivatives, in silico tools are used to predict properties like oral bioavailability, metabolic stability, and potential toxicity. researchgate.net Studies on various pyridine (B92270) and pyrimidine derivatives routinely include in silico ADME analysis to evaluate their drug-likeness. nih.gov These predictions often involve assessing compliance with rules like Lipinski's Rule of Five and the Veber rule. researchgate.net For example, in the development of new urea derivatives, ADMET predictions showed that a promising compound obeyed these rules, had no PAINs (pan-assay interference compounds) alarms, and possessed favorable solubility and toxicity profiles, including inactivity for hepatotoxicity and mutagenicity. researchgate.net Such computational profiling is essential for prioritizing which compounds in a series, such as the pyrrolidinyl urea derivatives, should be advanced to more intensive preclinical testing. nih.gov

Table 4: Commonly Predicted In Silico ADME Properties

| ADME Property | Description | Importance in Drug Design | Reference |

|---|---|---|---|

| A bsorption | Prediction of oral bioavailability and intestinal absorption. | Determines if a drug can be effectively administered orally. | researchgate.net |

| D istribution | Prediction of plasma protein binding and blood-brain barrier penetration. | Affects the amount of free drug available to act on the target. | iapchem.org |

| M etabolism | Prediction of interaction with Cytochrome P450 (CYP) enzymes. | Identifies potential for drug-drug interactions and metabolic instability. | nih.gov |

| E xcretion | Prediction of clearance pathways and half-life. | Influences dosing frequency and potential for accumulation. | iapchem.org |

| T oxicity | Prediction of mutagenicity, carcinogenicity, and hepatotoxicity. | Early identification of potential safety liabilities. | researchgate.net |

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach allows researchers to prioritize a smaller number of promising candidates for experimental testing, accelerating the discovery of new lead compounds.

The identification of potent compounds like this compound often begins with or is aided by virtual screening. researchgate.net Pharmacophore-based virtual screening is a common strategy, where a model is built based on the essential structural features of known active inhibitors. This model is then used to filter large compound databases. nih.gov This method has been successfully used to identify novel urea-typed inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). nih.gov Another approach is structure-based virtual screening, which involves docking large numbers of compounds into the target's binding site. acs.org An ensemble docking workflow, which uses multiple protein conformations, was employed to identify novel N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide derivatives as BRD4 inhibitors. acs.org The combination of these computational techniques allows for the efficient rejection of compounds with undesirable properties and the identification of viable candidates for further optimization. researchgate.net

Table 5: A Generalized Virtual Screening Workflow

| Step | Description | Purpose | Reference |

|---|---|---|---|

| 1. Library Preparation | A large database of chemical compounds (e.g., ZINC database) is prepared for screening. | To create the pool of potential candidate molecules. | nih.gov |

| 2. Target Preparation | The 3D structure of the biological target (e.g., an enzyme) is obtained and prepared for docking. | To define the binding site for the screening. | acs.org |

| 3. Screening | Compounds are filtered based on pharmacophore models or docked into the target's active site. | To rapidly assess millions of compounds and score their potential fit. | researchgate.netnih.gov |

| 4. Hit Selection & Filtering | Top-scoring compounds ("hits") are selected and further filtered based on drug-likeness, ADME properties, and visual inspection. | To narrow down the list to the most promising candidates for synthesis. | nih.gov |

Future Directions and Research Perspectives for Pyrrolidinyl Urea Derivatives

Exploration of Novel Pyrrolidinyl Urea (B33335) Scaffolds and Chemical Space

A primary focus for future research is the synthesis and evaluation of novel pyrrolidinyl urea scaffolds to expand the currently explored chemical space. univr.it The pyrrolidine (B122466) ring itself offers a rich platform for structural diversification. researchgate.netnih.gov

Key areas of exploration include:

Stereochemical Diversity: The pyrrolidine ring contains multiple stereogenic centers, allowing for the creation of a wide array of stereoisomers. nih.gov Future research will likely focus on the stereoselective synthesis of different isomers to investigate how the spatial arrangement of substituents influences biological activity and target binding. nih.govnih.gov

Substitution and Functionalization: The introduction of various functional groups onto the pyrrolidinyl ring and the urea moiety can significantly alter the physicochemical properties of the derivatives, such as solubility and lipophilicity. researchgate.net This allows for the fine-tuning of their pharmacokinetic profiles.

Hybrid Molecules: A promising strategy involves the creation of hybrid molecules by combining the pyrrolidinyl urea scaffold with other pharmacophores. mdpi.com This approach can lead to compounds with dual or synergistic modes of action. For instance, hybridization has been successfully employed in the design of novel anticancer agents. mdpi.com

| Modification Strategy | Example | Potential Impact on Properties | Relevant Research Area |

|---|---|---|---|

| Stereoisomer Synthesis | Separation of (R)- and (S)-enantiomers | Altered binding affinity to chiral targets like enzymes and receptors. nih.gov | Enantioselective pharmacology |

| Ring Substitution | Introduction of fluorine atoms to the pyrrolidine ring | Enhanced metabolic stability and binding interactions. core.ac.uk | Medicinal chemistry, drug metabolism |

| Hybridization | Coupling with a pyridine (B92270) moiety | Potential for dual-target inhibition (e.g., kinases). mdpi.com | Anticancer drug discovery |

Identification of New Therapeutic Applications Beyond Current Indications

While initial studies on pyrrolidinyl urea derivatives have often focused on areas like cancer and inflammation, future research is expected to uncover a wider range of therapeutic applications. smolecule.comontosight.aiontosight.ai

Potential new therapeutic areas include:

Neurodegenerative Diseases: The ability of some urea derivatives to interact with targets in the central nervous system opens up possibilities for treating conditions like Alzheimer's and Parkinson's disease. ontosight.ai

Infectious Diseases: The structural versatility of these compounds makes them attractive candidates for the development of new antibacterial and antiviral agents. nih.govmdpi.com Research has already explored urea derivatives as potential treatments for Human African Trypanosomiasis. core.ac.uk

Pain Management: Certain pyrrolidinyl urea derivatives have been investigated as inhibitors of TrkA, a receptor involved in pain signaling, suggesting their potential as novel analgesics. smolecule.comwipo.intunifiedpatents.com

Advanced Mechanistic Elucidation Techniques for Complex Biological Systems

A deeper understanding of how pyrrolidinyl urea derivatives exert their biological effects is crucial for their development as therapeutic agents. Future research will increasingly rely on advanced techniques to unravel their mechanisms of action.

Techniques likely to be employed include:

Cryo-Electron Microscopy (Cryo-EM): This technology can provide high-resolution structural information on how these derivatives bind to their target proteins, offering insights for rational drug design.

Chemical Proteomics: This approach can be used to identify the protein targets of pyrrolidinyl urea derivatives within a complex biological system, potentially revealing novel mechanisms of action.

Molecular Dynamics (MD) Simulations: Computational methods like MD simulations can model the dynamic interactions between the derivatives and their biological targets, helping to predict binding affinities and the stability of the ligand-receptor complexes.

Development of Combinatorial Therapeutic Strategies for Enhanced Efficacy

To improve treatment outcomes, particularly in complex diseases like cancer, future research will likely focus on using pyrrolidinyl urea derivatives in combination with other therapeutic agents. nih.govnih.gov

Examples of combinatorial strategies include:

Combination with Targeted Therapies: In cancer treatment, a pyrrolidinyl urea derivative could be combined with another targeted agent, such as a SHP2 inhibitor, to create a synergistic effect and overcome drug resistance. nih.gov

Combination with Immunotherapies: Exploring the potential of these derivatives to modulate the tumor microenvironment could lead to their use in combination with immune checkpoint inhibitors.

Integration of Artificial Intelligence and Machine Learning in Pyrrolidinyl Urea Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the drug discovery process, and the development of pyrrolidinyl urea derivatives will be no exception. bpasjournals.commdpi.comescholarship.org

Applications of AI and ML in this field include:

Q & A

Q. What synthetic methodologies are recommended for synthesizing pyrrolidinyl urea derivative 9, and what are the critical reaction parameters?

this compound can be synthesized via ethynylation and propargylation reactions of pyrrolidine precursors. Key steps include:

- Ethynylation : Achieves triple bond installation with high diastereoselectivity (dr >20:1) using copper acetate and sodium ascorbate in methanol-water .

- Propargylation : Requires Grignard reagent preparation for stereochemical control. Optimized conditions (e.g., solvent polarity, temperature) are critical for yield and purity .

- Click Chemistry (CuAAC) : Enables modular functionalization of the pyrrolidine scaffold for downstream applications .

Q. What is the established mechanism of action of pyrrolidinyl urea derivatives as TrkA kinase inhibitors?

Pyrrolidinyl urea derivatives inhibit TrkA kinase by binding to its ATP-binding domain, disrupting downstream signaling pathways (e.g., MAPK/ERK, PI3K/AKT). Structural studies highlight the importance of the urea moiety and pyrrolidine ring in forming hydrogen bonds and hydrophobic interactions with TrkA residues . Preclinical models demonstrate efficacy in pain, neurodegenerative diseases, and cancer .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

Contradictions may arise from:

- Pharmacokinetic Factors : Poor solubility or metabolic instability. Use formulation strategies like liposomal encapsulation or co-administration with CYP450 inhibitors .

- Target Engagement : Validate target binding in vivo via PET imaging or pharmacodynamic biomarkers (e.g., phosphorylated TrkA levels) .

- Model Relevance : Ensure disease models (e.g., neuropathic pain vs. cancer) recapitulate human pathophysiology. Cross-validate findings in ≥2 independent models .

Q. What structural modifications enhance the selectivity of pyrrolidinyl urea derivatives for TrkA over off-target kinases?

Key modifications include:

- Substituent Optimization : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrrolidine N-position improves TrkA affinity while reducing hERG channel binding .

- Stereochemical Tuning : The trans-configuration of the urea moiety and pyrrolidine ring is critical for kinase selectivity. Molecular dynamics simulations can predict conformational stability .

- Prodrug Strategies : Masking polar groups (e.g., with ester linkages) enhances blood-brain barrier penetration for CNS applications .

Q. How should researchers design dose-response studies to minimize toxicity while maintaining therapeutic efficacy?

Follow a tiered approach:

- In Vitro Screening : Use IC₅₀ values from kinase panels (≥10 related kinases) to establish selectivity ratios .

- In Vivo Tolerability : Conduct maximum tolerated dose (MTD) studies in rodents, monitoring organ-specific toxicity (e.g., liver enzymes, neuronal apoptosis) .

- Therapeutic Index Calculation : Compare ED₅₀ (efficacy) and LD₅₀ (toxicity) to prioritize derivatives with indices >10 .

Methodological and Data Analysis Questions

Q. What computational tools are effective for predicting the binding affinity of pyrrolidinyl urea derivatives to TrkA?

Recommended tools include:

- Molecular Docking (AutoDock Vina) : Models ligand-receptor interactions using crystal structures (PDB: 4AOJ for TrkA) .

- Free Energy Perturbation (FEP) : Quantifies ΔΔG values for substituent modifications .

- Machine Learning (QSAR) : Trains models on existing TrkA inhibitor datasets to predict novel derivatives .

Q. How can researchers validate the specificity of this compound in complex biological systems?

Use orthogonal assays:

- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by measuring TrkA stabilization post-treatment .

- CRISPR Knockout : Compare efficacy in TrkA-KO vs. wild-type cell lines .

- Off-Target Profiling : Utilize kinome-wide screening platforms (e.g., KINOMEscan) .

Experimental Design and Best Practices

Q. What are the best practices for formulating this compound in preclinical studies?

- Solubility Enhancement : Use co-solvents (e.g., DMSO:PEG 400, 1:4) or cyclodextrin complexes .

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks .

- Dose Administration : For oral studies, use suspensions in 0.5% methylcellulose; for IV, sterile PBS (pH 7.4) .

Q. How should researchers address batch-to-batch variability in synthesized derivatives?

- Quality Control : Enforce strict specifications (e.g., HPLC purity ≥95%, NMR confirmation of stereochemistry) .

- Stability-Indicating Methods : Use UPLC-MS to detect degradation products .

- Reference Standards : Characterize a primary batch via X-ray crystallography for structural validation .

Data Reporting and Ethical Considerations

Q. What frameworks ensure rigor in reporting pharmacological data for pyrrolidinyl urea derivatives?

Adhere to:

- ARRIVE Guidelines : For in vivo studies, report sample size, randomization, and blinding .

- FAIR Principles : Share raw data (e.g., kinase assay results) in repositories like ChEMBL .

- PICO Format : Define Population (e.g., TrkA+ cancer models), Intervention (dose range), Comparator (standard inhibitors), Outcomes (tumor volume, survival) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.